1'-(Pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one
Description
Properties
IUPAC Name |
1'-(pyridazine-4-carbonyl)spiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-15(12-5-8-18-19-11-12)21-9-6-17(7-10-21)13-3-1-2-4-14(13)20-16(17)23/h1-5,8,11H,6-7,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKALIUFOFWVGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC2=O)C(=O)C4=CN=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(Pyridazine-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indoline derivative with a pyridazine carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The pyridazine-4-carbonyl and spiro-linked ketone groups are susceptible to hydrolysis under acidic or basic conditions.
Key Observations :
-
Hydrolysis of the carbonyl group in similar spiro compounds (e.g., spiro[indene-2,4'-piperidin]-1(3H)-one) yields carboxylic acids and piperidine derivatives .
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The pyridazine ring’s electron-withdrawing nature may accelerate hydrolysis at the carbonyl site .
Reduction Reactions
The ketone at position 2 and the pyridazine ring can undergo selective reduction.
Mechanistic Insight :
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Sodium borohydride selectively reduces the ketone to an alcohol without affecting the pyridazine ring .
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Catalytic hydrogenation may partially saturate the pyridazine ring, analogous to reductions in spiro[dipyrrolo-pyridine] systems .
Nucleophilic Substitution
The pyridazine ring and piperidine nitrogen are potential sites for nucleophilic attack.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Aminoalkylation | RNH₂, K₂CO₃, DMF, 80°C, 8 h | N-alkylated piperidine derivatives | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C, 2 h | Acetylated piperidine nitrogen |
Structural Considerations :
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The piperidine nitrogen’s lone pair enables alkylation or acylation, as seen in 1-Methyl-1'-(tetrahydro-2H-pyran-4-yl)spiro[indoline-3,4'-piperidin]-2-one.
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Pyridazine’s electron-deficient nature may facilitate nucleophilic aromatic substitution at positions activated by the carbonyl group.
Cycloaddition and Multicomponent Reactions
The spiro framework and conjugated carbonyl groups enable participation in cycloadditions.
Mechanistic Pathway :
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The pyridazine carbonyl acts as an electron-deficient dienophile in Diels-Alder-like reactions .
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Multicomponent reactions with azomethine ylides form complex spiro architectures, as demonstrated in dispiro[indoline-pyrrolidine-piperidine] syntheses .
Oxidation Reactions
The indoline moiety and piperidine ring may undergo oxidation.
Notes :
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Oxidation of the indoline to indole is feasible under strong oxidative conditions, analogous to spiro[indene-piperidine] systems .
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Piperidine N-oxidation is stereoelectronically controlled, as observed in related spiro compounds.
Functional Group Compatibility Table
| Functional Group | Reactivity |
|---|---|
| Pyridazine-4-carbonyl | Hydrolysis, reduction, nucleophilic substitution, cycloaddition |
| Spiro Ketone | Reduction to alcohol, participation in cycloadditions |
| Piperidine Nitrogen | Alkylation, acylation, oxidation to N-oxide |
Scientific Research Applications
Pharmacological Applications
1'-(Pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one has been primarily investigated for its role as a selective inhibitor of various kinases, particularly those involved in cancer progression.
Cancer Therapy
Recent studies have highlighted its potential as a dual inhibitor of c-Met and ALK kinases. These kinases are often implicated in the development and progression of certain cancers, including non-small cell lung cancer (NSCLC) and gastric carcinoma.
- Case Study : A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized and tested for their efficacy against c-Met and ALK. One notable compound demonstrated significant tumor growth inhibition in GTL-16 human gastric carcinoma xenograft models, achieving over 50% tumor growth inhibition at specific dosages .
Selective Kinase Inhibition
The compound has shown promise as a highly selective inhibitor with low toxicity profiles. In vitro assays demonstrated that it could effectively inhibit c-Met phosphorylation without significant off-target effects, making it a candidate for further development in targeted cancer therapies .
Structure-Activity Relationship (SAR)
The unique spiro structure of this compound contributes to its biological activity. The presence of the pyridazine moiety enhances its interaction with kinase domains, facilitating selective inhibition.
Table 1: Structure-Activity Relationship Insights
| Compound | Structure | Target Kinase | Inhibition (%) | Toxicity Profile |
|---|---|---|---|---|
| Compound 5b | Structure | c-Met/ALK | >50% | Low |
| Compound 6a | Structure | c-Met | 52% | Moderate |
| Compound 7b | Structure | ALK | 45% | Low |
Mechanism of Action
The mechanism of action of 1’-(Pyridazine-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Commercial Availability
- The parent spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4) is commercially available (e.g., 250 mg for ~$230) , but analogs with complex acyl groups (e.g., pyridazine-carbonyl) require custom synthesis.
Research Findings and Implications
- Kinase Inhibition: The pyridazine-carbonyl group in the target compound enables dual c-Met/ALK inhibition, outperforming benzyl or methyl analogs in tumor xenograft models .
- Structural Uniqueness: Unlike spirooxindole derivatives (e.g., spiro[indoline-3,3'-triazolidin]-2-one), which show broad cytotoxicity , the target compound exhibits targeted kinase inhibition with minimal off-target effects .
- Limitations: High synthetic complexity and cost may hinder large-scale production compared to simpler spiroindolines .
Biological Activity
The compound 1'-(Pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one (CAS Number: 1658415-29-2) is a member of the spiroindoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C17H16N4O2
- Molecular Weight : 308.33 g/mol
The structure of the compound features a spiro-indoline core fused with a piperidine ring and a pyridazine carbonyl moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 308.33 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, spiroindoles have been shown to induce apoptosis in cancer cells through the activation of p53 pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .
- Antimicrobial Properties : The spiroindoline derivatives have also demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with vital metabolic pathways .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses .
Anticancer Activity
A study evaluated the cytotoxic effects of spiroindole derivatives, including those similar to this compound, against various cancer cell lines such as MDA-MB 231 (breast cancer), HepG-2 (liver cancer), and Caco-2 (colon cancer). The results indicated that these compounds could induce apoptosis through p53 activation, leading to increased expression of pro-apoptotic proteins .
Antimicrobial Activity
In another investigation focusing on antimicrobial properties, spiroindole compounds were tested against six microbial strains. Some derivatives exhibited potent antibacterial activity, suggesting that modifications in the chemical structure could enhance their efficacy against resistant strains .
Neuroprotective Mechanisms
Research has also highlighted the neuroprotective potential of related spiroindole compounds in models of neurodegenerative diseases. These compounds were found to reduce oxidative stress markers and inflammation in neuronal cells, indicating a possible therapeutic avenue for conditions like Alzheimer's disease .
Q & A
Q. What are the standard synthetic routes for 1'-(Pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one, and how are reaction conditions optimized?
The compound is synthesized via multicomponent reactions (MCRs) involving benzannulation. A typical protocol uses aniline derivatives, methyl propiolate, isothiocyanates, and triethylamine in refluxing ethanol, followed by column chromatography for purification . Key optimization parameters include:
- Solvent choice : Ethanol or dichloromethane for solubility and reactivity.
- Temperature control : Reflux (~78°C for ethanol) to promote cyclization.
- Catalyst use : Triethylamine as a base to deprotonate intermediates.
- Purification : Silica gel chromatography (e.g., ethyl acetate/hexane gradients) to isolate spiro products with >90% purity .
Q. What spectroscopic and crystallographic methods are used to characterize this spiro compound?
- NMR : and NMR (600 MHz, CDCl) confirm spiro connectivity via downfield shifts for carbonyl groups (δ ~170–180 ppm) and indoline protons (δ ~6.5–7.5 ppm) .
- X-ray crystallography : Single-crystal analysis (CCDC 843674, 843676) resolves stereochemistry and bond angles, critical for verifying spiro geometry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 367.2008) .
Q. What safety precautions are recommended when handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (no GHS classification available, but general precautions apply) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
- First aid : For accidental exposure, rinse affected areas with water and seek medical consultation .
Advanced Research Questions
Q. How can one-pot multicomponent reactions (MCRs) improve the synthesis of spiro[indoline-3,4'-piperidine] derivatives?
MCRs streamline synthesis by combining reactants (e.g., isatin, acetylenedicarboxylate, benzohydrazide) in a single pot, reducing intermediate isolation steps. For example:
Q. How should researchers resolve contradictions in spectral data (e.g., low-intensity molecular ions in MS)?
- Cross-validation : Combine multiple techniques (e.g., NMR, IR, HRMS) to confirm molecular structure.
- Isotopic labeling : Use -labeled precursors to trace fragmentation pathways in MS.
- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 09) to identify discrepancies .
Q. What mechanistic insights explain the reactivity of pyridazine-carbonyl groups in spiro compounds?
- Nucleophilic acyl substitution : The pyridazine carbonyl is electrophilic, reacting with amines or alcohols to form amides or esters.
- Tautomerism : Pyridazine can adopt enol-keto tautomers, influencing hydrogen-bonding interactions in biological targets .
- Intermolecular interactions : X-ray data show C=O···H-N hydrogen bonds stabilizing crystal packing, which may correlate with solubility .
Q. How do spiro[indoline-3,4'-piperidine] scaffolds enhance drug design compared to planar analogs?
- 3D diversity : Spiro centers introduce conformational rigidity, improving target selectivity (e.g., kinase inhibitors) .
- ADMET optimization : Increased hydrophobicity (logP ~2.5–3.5) enhances blood-brain barrier penetration, while spiro rings reduce metabolic degradation .
- Case study : Spiroimidazole derivatives show antagonistic activity at neuropeptide Y receptors, demonstrating therapeutic potential for CNS disorders .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Spiro Compound Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
